Baohuoside VI
Description
Historical Context and Isolation from Natural Sources
Baohuoside VI is a flavonoid glycoside that has been isolated from plants belonging to the Epimedium genus, commonly known as Horny Goat Weed or Yin Yang Huo. caymanchem.comchemfaces.com Epimedium species have a long history of use in traditional Chinese medicine for various ailments, including sexual dysfunction, osteoporosis, and joint diseases. nih.govmdpi.com The isolation and structural elucidation of individual compounds from these plants, such as this compound, have been crucial in scientifically investigating the basis for their traditional uses. Studies on the isolation and structures of baohuoside compounds, including this compound, have been reported in scientific literature. researchgate.net
Overview of Research Trajectories and Academic Relevance
Research on this compound and related flavonoids from Epimedium has explored various potential therapeutic areas. Studies have investigated its effects in the context of bone health, inflammation, and potential anti-tumor activities. caymanchem.comnih.govmdpi.comnih.gov Academic research trajectories include detailed investigations into its molecular mechanisms of action, its interactions with various biological targets, and its potential applications. nih.govdovepress.comresearcherslinks.com The compound's relevance in academic research is underscored by its presence in traditional medicine and the ongoing efforts to validate and understand the pharmacological basis of these traditional uses through modern scientific methods. nih.govmdpi.com
Research findings indicate that this compound (sometimes referred to as Epimedin C) exhibits diverse biological activities. For example, it has been shown to scavenge DPPH radicals in cell-free assays. caymanchem.com Another related compound, Epimedin B, has been observed to increase the proliferation of UMR-106 osteoblasts. caymanchem.com Studies have also explored the inhibitory effects of Epimedium koreanum on inflammation. caymanchem.com
Research into related baohuoside compounds, such as Baohuoside I (also known as Icariside II), provides further insight into the research trajectories within this class of flavonoids. Baohuoside I, also isolated from Epimedium species, has been investigated for its anti-tumor activities in various cancer cell lines, including hepatocellular carcinoma, non-small cell lung cancer, cervical cancer, breast cancer, and melanoma. mdpi.comdovepress.comresearcherslinks.commedchemexpress.comresearchgate.netarctomsci.comtandfonline.comresearchgate.netglpbio.com These studies often focus on mechanisms such as inducing apoptosis, inhibiting proliferation and migration, and modulating signaling pathways like NF-κB, mTOR, and STAT3. mdpi.comdovepress.comresearcherslinks.commedchemexpress.comarctomsci.comtandfonline.comresearchgate.netnih.gov Baohuoside I has also been explored for its potential in combating bacterial infections by targeting virulence factors. nih.govresearchgate.net
The academic relevance of this compound and its congeners is evident in the continued research into their phytochemical properties and pharmacological effects, aiming to understand their therapeutic potential and mechanisms of action.
Here is a table summarizing key information about this compound:
| Property | Value | Source |
| Molecular Formula | C₃₉H₅₀O₁₉ | caymanchem.comnih.govsinophytochem.com |
| Molecular Weight | 822.8 g/mol or 822.29462936 Da | nih.gov |
| PubChem CID | 5488005 | nih.govcgl.org.cn |
| CAS Number | 119760-73-5 or 110642-44-9 | caymanchem.comnih.govsinophytochem.com |
| Source Plant Genus | Epimedium | caymanchem.commedchemexpress.commedchemexpress.com |
| Structure Type | Flavonol/Flavonol Glycoside | nih.govresearchgate.netsinophytochem.com |
Structure
2D Structure
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLIYVOYYQJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Preclinical Pharmacological Activities and Mechanistic Insights of Baohuoside Vi
Investigation of Anti-Neoplastic Activities
Baohuoside VI, also known as Icariside II, is a flavonoid isolated from plants such as Epimedium koreanum Nakai. It has been shown to possess anti-cancer activities in several cancer models, including pancreatic cancer, melanoma, and non-small cell lung cancer. Studies have demonstrated that this compound can inhibit the proliferation and migration of cancer cells, suggesting its potential as an anti-tumor agent. Its mechanisms of action involve targeting various signaling pathways that are crucial for cancer cell survival and progression. For instance, it has been found to inhibit tumor growth in esophageal carcinoma by downregulating survivin and cyclin D1 expression through β-catenin-dependent signaling. In melanoma, it has been shown to suppress cell proliferation and migration by up-regulating miR-144.
This compound exerts its anti-proliferative effects by modulating several key cellular pathways. In melanoma cells, this compound significantly inhibited proliferation, with a 45 ± 4% reduction in M14 cells and a 35 ± 3% reduction in MV3 cells after 24 hours. This effect was linked to the upregulation of miR-144, which in turn targets and downregulates SMAD1. In pancreatic cancer cells (PANC-1 and CFPAC-1), this compound was found to inhibit cell growth by affecting intracellular energy metabolism. It achieves this by promoting the activation of AMPK and suppressing the mTOR/S6K1 signaling pathway, which is critical for protein synthesis and cell proliferation. The inhibition of the mTOR pathway can lead to the induction of apoptosis. Furthermore, this compound has been shown to inhibit cell growth in esophageal squamous carcinoma cells in a dose- and time-dependent manner by inhibiting β-catenin-dependent signaling pathways. Other pathways implicated in the anti-proliferative effects of this compound include the JAK2/STAT3 pathway in multiple myeloma cells and the EGFR/mTOR pathway in osteosarcoma.
A primary mechanism through which this compound exhibits its anti-neoplastic activity is the induction of apoptosis, or programmed cell death, in cancer cells. This has been observed across various cancer cell lines. For example, in human non-small cell lung cancer A549 cells, this compound was identified as a potential apoptosis-inducing cytotoxic agent. Similarly, in pancreatic cancer cells, it was found to induce apoptosis via the mTOR/S6K1 and caspase/Bcl2/Bax signaling pathways. Treatment of PANC-1 and CFPAC-1 pancreatic cancer cells with this compound led to a significant increase in the percentage of apoptotic cells. In esophageal carcinoma cells, this compound was also demonstrated to induce apoptosis both in vitro and in vivo.
Table 1: Effect of Baohuoside I on Apoptosis in Pancreatic Cancer Cells
| Cell Line | Baohuoside I Concentration | Percentage of Apoptotic Cells |
|---|---|---|
| PANC-1 | Untreated | 0.024% |
| PANC-1 | 50 µM | 4.97% |
| CFPAC-1 | Untreated | 2.13% |
| CFPAC-1 | 50 µM | 8.42% |
The induction of apoptosis by this compound involves the activation of the caspase cascade, a family of proteases that are central executioners of programmed cell death. Studies have shown that treatment with this compound leads to the activation of key initiator and effector caspases. In human non-small cell lung cancer cells, this compound treatment resulted in the activation of caspase-3 and caspase-9. Similarly, in pancreatic cancer cells, this compound increased the expression levels of caspase-3 and caspase-8. The activation of these caspases leads to the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell. The activation of caspase-9 points to the involvement of the intrinsic or mitochondrial pathway of apoptosis, while the activation of caspase-8 suggests a potential role for the extrinsic or death receptor pathway.
The Bcl-2 family of proteins are critical regulators of the mitochondrial apoptotic pathway, consisting of both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). The ratio of these proteins is a key determinant of cell fate. This compound has been shown to modulate this ratio in favor of apoptosis. In pancreatic cancer cells, treatment with this compound led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio increases the permeability of the outer mitochondrial membrane. A similar increase in the Bax/Bcl-2 ratio was observed in human non-small cell lung cancer A549 cells following treatment with this compound. By altering the balance of these proteins, this compound effectively lowers the threshold for apoptosis induction in cancer cells.
The evidence strongly suggests that this compound induces apoptosis primarily through the mitochondrial (intrinsic) pathway. This pathway is initiated by various intracellular stresses and converges on the mitochondria. Key events in this pathway observed with this compound treatment include an increase in the Bax/Bcl-2 ratio, the dissipation of the mitochondrial membrane potential, and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. Once in the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which then activates the initiator caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.
The overproduction of reactive oxygen species (ROS) is another mechanism implicated in this compound-induced apoptosis. ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures and induce apoptosis. In human non-small cell lung cancer A549 cells, this compound treatment led to an over-production of ROS. The use of an ROS scavenger, N-acetylcysteine (NAC), potently diminished the apoptotic effects of this compound, indicating a crucial role for ROS in this process. Furthermore, the study found that the apoptotic effect of this compound was dependent on the activation of ROS downstream effectors, JNK and p38 MAPK. This suggests that this compound exerts its cytotoxic effects, at least in part, via the ROS/MAPK signaling pathway. The generation of ROS can lead to the loss of mitochondrial membrane potential, further linking it to the mitochondrial pathway of apoptosis.
Inhibition of Angiogenesis Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. Baohuoside I has been shown to impede this process through multiple molecular mechanisms.
Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. Baohuoside I has been demonstrated to interfere with VEGF signaling, a key pathway in the development of tumor vasculature. nih.govnih.gov In preclinical models of multiple myeloma, treatment with Baohuoside I led to a dose-dependent decrease in the expression of VEGF. nih.gov This inhibitory effect on VEGF is crucial for its anti-angiogenic properties. Studies have shown that the reduction in VEGF expression by Baohuoside I is dependent on the presence of Peroxisome Proliferator-Activated Receptor γ (PPARγ). When PPARγ was knocked down in multiple myeloma cells, Baohuoside I treatment did not result in a significant decrease in VEGF protein and mRNA expression, indicating that PPARγ is required for Baohuoside I's inhibitory effect on VEGF. nih.gov
Table 1: Effect of Baohuoside I on VEGF Signaling Components
| Cell Line | Treatment | Effect on VEGF mRNA | Effect on VEGF Protein | Dependency |
|---|---|---|---|---|
| RPMI8226 (Multiple Myeloma) | Baohuoside I | Decrease | Decrease | PPARγ |
Baohuoside I directly interacts with the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a role in regulating angiogenesis. nih.govnih.gov Research has confirmed a direct physical association between Baohuoside I and PPARγ, which mediates the receptor's transcriptional activity. nih.govnih.gov The activation of PPARγ is a key mechanism through which Baohuoside I exerts its anti-angiogenic effects. nih.gov Activated PPARγ can inhibit angiogenesis by suppressing the transcription of VEGF. nih.govmdpi.com This occurs through PPARγ binding to the receptor responsive element in the VEGF promoter region. nih.gov In studies with multiple myeloma cells, the inhibitory effect of Baohuoside I on VEGF transcription was reversed by a PPARγ antagonist, further cementing the role of the PPARγ pathway in the anti-angiogenic activity of Baohuoside I. nih.gov
Table 2: Mechanistic Interaction of Baohuoside I with the PPARγ Pathway
| Molecule | Interaction with Baohuoside I | Downstream Effect | Outcome |
|---|
Suppression of Metastasis and Invasion Processes
Metastasis and invasion are hallmarks of malignant cancers, allowing tumor cells to spread to distant organs. Baohuoside I has shown potential in suppressing these critical processes through various molecular pathways.
Epithelial-Mesenchymal Transition (EMT) is a cellular program that enables epithelial cells to acquire mesenchymal features, enhancing their motility and invasiveness. nih.govmdpi.com Baohuoside I has been found to inhibit EMT in nasopharyngeal carcinoma (NPC) cells. nih.gov The mechanism underlying this inhibition involves the upregulation of a microRNA, miR-370-3p. nih.gov This microRNA directly targets and inhibits the expression of Smoothened (SMO), a key component of the Hedgehog signaling pathway. nih.gov By suppressing the Hedgehog pathway through this mechanism, Baohuoside I effectively inhibits the EMT process and metastasis of NPC cells. nih.gov
Table 3: Baohuoside I's Effect on EMT Regulation in Nasopharyngeal Carcinoma Cells
| Target Molecule | Effect of Baohuoside I | Consequence |
|---|---|---|
| miR-370-3p | Upregulation | Inhibition of SMO expression |
| Smoothened (SMO) | Inhibition | Suppression of Hedgehog pathway |
Matrix Metalloproteinases (MMPs) are a family of enzymes responsible for degrading the extracellular matrix, a critical step in tumor invasion and metastasis. nih.govmdpi.com While Baohuoside I has been shown to significantly inhibit the migration and invasion of breast cancer cells and decrease the expression of metastasis-related proteins, specific studies detailing its direct inhibitory effect on the activity of Matrix Metalloproteinases (MMPs) are limited in the currently available research. nih.gov Further investigation is needed to fully elucidate the direct role of Baohuoside I in the regulation of MMPs.
The CXCL12/CXCR4 chemokine axis plays a crucial role in tumor cell proliferation, survival, migration, and metastasis. mdpi.comnih.gov Baohuoside I has been identified as an inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). medchemexpress.com It downregulates the expression of CXCR4 in a dose-dependent manner. medchemexpress.com By inhibiting CXCR4, Baohuoside I effectively suppresses the CXCL12-induced invasion of cancer cells, as observed in cervical and breast cancer cell lines. medchemexpress.com This inhibitory action is also associated with the suppression of NF-κB activation, a downstream effector of the CXCR4 signaling pathway. medchemexpress.com
Table 4: Impact of Baohuoside I on the CXCL12/CXCR4 Axis
| Target | Effect of Baohuoside I | Cellular Outcome |
|---|---|---|
| CXCR4 Expression | Downregulation | Inhibition of CXCL12-induced invasion |
Modulation of Hedgehog Pathway Components (e.g., Smoothened, SMO)
No research data is available on the effects of this compound on the Hedgehog signaling pathway or its components, such as Smoothened (SMO).
Influence on Cancer Stem Cell (CSC) Properties
No studies were found that examine the influence of this compound on the properties of cancer stem cells.
Immunomodulatory Effects within the Tumor Microenvironment
There is no available data on the immunomodulatory effects of this compound within the tumor microenvironment.
Exploration of Anti-Inflammatory Activities
Chronic inflammation is a key factor in the development and progression of numerous diseases. Flavonoids are a class of natural compounds well-known for their anti-inflammatory potential. While this compound is suggested to have anti-inflammatory effects, specific studies detailing its mechanisms are scarce.
Specific studies demonstrating the direct effect of this compound on the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are not available in the peer-reviewed literature.
IL-6 and TNF-α are pleiotropic cytokines that are central to orchestrating an inflammatory response. medchemexpress.comresearcher.life They are produced by various immune cells, including macrophages, in response to infection or tissue injury. medchemexpress.com While essential for host defense, their sustained or excessive production contributes to the pathophysiology of chronic inflammatory diseases. Many anti-inflammatory compounds exert their effects by inhibiting the signaling pathways that lead to the transcription and release of these cytokines. researchgate.net The table below provides a hypothetical illustration of how a compound's effect on these cytokines might be presented.
Table 1: Hypothetical Effect of a Test Compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages This table is for illustrative purposes only and does not represent actual data for this compound.
| Treatment Group | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Control (untreated) | 50.2 ± 5.1 | 85.6 ± 7.8 |
| LPS (100 ng/mL) | 2150.4 ± 180.3 | 4500.7 ± 350.2 |
| LPS + Compound X (10 µM) | 1100.1 ± 95.7 | 2300.5 ± 210.9 |
| LPS + Compound X (20 µM) | 650.8 ± 55.4 | 1250.3 ± 115.1 |
The direct influence of this compound on the assembly and activation of the NLRP3 inflammasome has not been elucidated in published research.
The inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a critical role in innate immunity. The NLRP3 inflammasome, in particular, is activated by a wide range of stimuli, including pathogens and endogenous danger signals. Its activation leads to the cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. While vital for host defense, dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. Therefore, inhibitors of NLRP3 activation are of significant therapeutic interest.
There is a lack of specific data identifying the precise inflammatory signaling pathways modulated by this compound.
The inflammatory response is controlled by a complex network of intracellular signaling pathways. Key pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The NF-κB pathway is a central regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. The MAPK family (including p38 and ERK) also plays a crucial role in regulating the synthesis of inflammatory mediators. selleck.co.jp Many natural anti-inflammatory compounds function by inhibiting the activation of these key signaling cascades. Future studies are needed to determine if this compound exerts its potential anti-inflammatory effects through modulation of these or other related pathways.
Assessment of Neuroprotective Activities
Scientific literature reviewed does not currently provide specific data elucidating the direct neuroprotective activities of this compound through the mechanisms outlined below. While flavonoids from Epimedium species are generally studied for their antioxidant and anti-inflammatory properties, specific research on this compound's role in neuronal cell protection is not detailed in the provided sources. researchgate.net
Mechanisms of Neuronal Cell Protection (e.g., against oxidative stress, neuroinflammation)
There is a lack of specific research findings detailing the mechanisms by which this compound may protect neuronal cells from oxidative stress or neuroinflammation.
Attenuation of Neuroinflammation (e.g., LPS-induced)
No studies were identified that specifically investigate the capacity of this compound to attenuate lipopolysaccharide (LPS)-induced neuroinflammation.
Interaction with GPER/PGC-1α Pathway
The interaction between this compound and the G protein-coupled estrogen receptor (GPER)/peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) pathway in the context of neuroprotection has not been elucidated in the available research.
Research on Anti-Osteoporotic Activities
The potential role of this compound in managing osteoporosis has been explored, often in comparative studies with other active compounds from Epimedium. Osteoporosis is a condition characterized by an imbalance in bone remodeling, with excessive bone resorption by osteoclasts and insufficient bone formation by osteoblasts. nih.gov
Stimulation of Osteoblast Proliferation and Differentiation
Research involving the screening of multiple monomeric compounds from Epimedium has been conducted to identify agents that can promote the function of osteoblasts, the cells responsible for new bone formation. In these studies, while compounds such as Epimedin A and Epimedin B demonstrated a dose-dependent promotion of the differentiation of cranial preosteoblasts into mature osteoblasts, a similar effect was not reported for this compound. nih.govresearchgate.netresearchgate.net The focus of positive findings for osteoblast stimulation has remained on other flavonoids from the same plant source.
Inhibition of Bone Resorption and Osteoclastogenesis
| Compound | Effect on RANKL-Induced Osteoclastogenesis | Dose-Dependent Inhibition Noted |
|---|---|---|
| Epimedin A (EA) | Significant Inhibition | Yes |
| Epimedin B (EB) | Significant Inhibition | Yes |
| Epimedoside A (EPA) | Significant Inhibition | Yes |
| This compound | No Significant Inhibition | No |
Regulation of Bone Metabolism-Related Proteins
A comprehensive review of scientific literature yields no specific studies detailing the regulatory effects of this compound on bone metabolism-related proteins. Research into the pharmacological activities of flavonoids and their glycosides on bone health is an active area of investigation; however, these studies have predominantly focused on other related compounds.
Mechanisms of bone metabolism involve a complex interplay of signaling pathways and regulatory proteins. Key proteins involved in osteoblast differentiation and bone formation include Runt-related transcription factor 2 (Runx2), Osterix (Osx), and Alkaline Phosphatase (ALP). Conversely, osteoclastogenesis, the process of bone resorption, is largely regulated by the Receptor Activator of Nuclear factor Kappa-B ligand (RANKL)/Receptor Activator of Nuclear factor Kappa-B (RANK) signaling pathway, which in turn activates downstream proteins such as Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and Cathepsin K.
While studies on other icariin (B1674258) metabolites have explored their impact on these pathways, to date, there is no available scientific evidence to delineate the specific role or mechanism of action of this compound in the regulation of these critical bone metabolism-related proteins. Further preclinical studies are required to elucidate whether this compound possesses any activity in this area.
Other Investigated Biological Activities
Investigations into other potential biological activities of this compound, including its anti-oxidant, anti-viral, anti-diabetic, and anti-hepatic injury properties, are similarly sparse in the current scientific literature.
Anti-oxidant Activity: There are no specific studies that have evaluated the anti-oxidant capacity of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The potential for flavonoids and their derivatives to act as antioxidants is well-documented, often attributed to their chemical structure, which enables them to donate hydrogen atoms and neutralize free radicals. However, without direct experimental evidence, the anti-oxidant potential of this compound remains speculative.
Anti-viral Activity: Currently, there is no published research investigating the anti-viral efficacy of this compound against any specific viruses. The exploration of natural compounds for anti-viral properties is a significant field of research, with studies often focusing on the inhibition of viral entry, replication, or release. The potential of this compound as an anti-viral agent has not yet been explored in preclinical models.
Anti-diabetic Activity: The scientific literature lacks studies on the anti-diabetic effects of this compound. Research in this area typically investigates a compound's ability to influence glucose metabolism, such as enhancing insulin sensitivity, inhibiting glucose absorption, or protecting pancreatic β-cells. As of now, the effect of this compound on these or other anti-diabetic mechanisms has not been reported.
Anti-hepatic Injury Activity: There is no available data from in vivo or in vitro studies to suggest that this compound has a protective effect against liver injury. The evaluation of hepatoprotective agents often involves assessing their ability to mitigate damage caused by toxins, reduce oxidative stress in liver cells, and decrease markers of liver damage such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). The potential role of this compound in preventing or treating hepatic injury is an area that remains to be investigated.
Molecular and Cellular Mechanism Investigations of Baohuoside Vi
Elucidation of Key Signaling Pathways Affected by Baohuoside VI
The biological effects of this compound are mediated through its influence on critical intracellular signaling pathways that govern fundamental cellular processes.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell survival, growth, proliferation, and metabolism. nih.govyoutube.comresearchgate.net Growth factors activate PI3K, which in turn activates Akt. nih.govyoutube.com Activated Akt can then phosphorylate a variety of downstream targets, including the mTOR complex 1 (mTORC1), a key regulator of protein synthesis and cell growth. nih.govnih.gov Studies have shown that certain natural compounds can modulate this pathway, often leading to the induction of apoptosis in cancer cells by inhibiting the activity of key components like PI3K, Akt, and mTOR. nih.gov
Key Components of the PI3K/Akt/mTOR Pathway:
PI3K (Phosphatidylinositol 3-kinase): A family of enzymes that phosphorylate the 3' position of the inositol ring of phosphatidylinositol. nih.gov
Akt (Protein kinase B): A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, and cell migration. youtube.com
mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription. researchgate.net
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and survival. nih.govnews-medical.net The pathway is typically initiated by the activation of receptor tyrosine kinases, which leads to the sequential activation of Ras, Raf, MEK, and finally ERK. nih.gov Once activated, ERK can phosphorylate numerous cytoplasmic and nuclear substrates. news-medical.net Modulation of the MAPK/ERK pathway can have significant effects on cellular function. researchgate.netmdpi.com For instance, some compounds can inhibit this pathway to suppress cell proliferation or induce apoptosis. researchgate.net
Core Cascade of the MAPK/ERK Pathway:
Ras: A family of small GTPases that are activated by growth factor receptors.
Raf: A family of serine/threonine-specific protein kinases that are activated by Ras.
MEK (MAPK/ERK Kinase): A dual-specificity kinase that phosphorylates and activates ERK.
ERK (Extracellular signal-Regulated Kinase): A protein kinase that, upon activation, translocates to the nucleus to regulate gene expression. nih.gov
Based on a comprehensive review of available scientific literature, there is currently insufficient evidence to provide a detailed analysis of this compound's effects on the specific molecular and cellular pathways outlined in your request. Extensive searches did not yield specific research findings for this compound in relation to the NF-κB, STAT, Wnt/β-catenin, and Hedgehog signaling pathways, nor its impact on AMPK activation or the modulation of microRNAs miR-144 and miR-370-3p.
Research on closely related compounds from the Epimedium genus, such as Baohuoside I and Icariside II, has shown some activity on pathways like NF-κB and Wnt/β-catenin. However, these findings cannot be directly attributed to this compound without specific studies on the compound itself. Furthermore, in some cases, the effects observed for related compounds are contrary to the inhibitory roles suggested in the requested outline.
Therefore, this article cannot be generated as the scientific data required to accurately and thoroughly populate the specified sections and subsections for "this compound" is not present in the public domain at this time. To produce such an article would necessitate speculation beyond the available evidence, which would not meet the standards of scientific accuracy.
Gene Expression and Proteomic Analysis
Proteomic Analysis of Cellular Responses
Comprehensive proteomic screening provides a global view of the changes in protein expression and post-translational modifications within a cell upon treatment with a compound, offering critical insights into its mechanism of action. While direct, large-scale proteomic studies specifically analyzing the cellular response to this compound are not extensively available in the current scientific literature, computational and network pharmacology approaches have been employed to predict its protein targets and affected pathways.
One such integrative pharmacology study on Xianling Cifang (XLCF) granules, a traditional Chinese medicine formulation used for breast cancer treatment, identified this compound as one of the core active components. nih.gov Through network analysis, this study predicted a range of protein targets for the active ingredients, including this compound. These analyses construct interaction networks to explore the synergistic effects of various medicinal ingredients and predict their mechanisms of action. researchgate.net
The analysis of the XLCF formulation revealed that its active components, including this compound, may regulate key signal transduction pathways such as PI3K-Akt and MAPK, as well as pathways related to inflammation and cellular metabolism. nih.gov The predicted core protein targets represent nodes in the cellular machinery that are likely modulated by the compound.
The following table summarizes some of the key predicted protein targets associated with the active components of the XLCF formulation, which includes this compound.
| Predicted Protein Target | Full Name | Potential Function in Cellular Response |
| AKT1 | RAC-alpha serine/threonine-protein kinase | Central node in PI3K-Akt signaling, regulating cell survival, proliferation, and metabolism. |
| TP53 | Cellular tumor antigen p53 | Tumor suppressor that responds to cellular stress by activating DNA repair, cell cycle arrest, or apoptosis. |
| MAPK3 | Mitogen-activated protein kinase 3 | Key component of the MAPK signaling pathway, involved in cell proliferation, differentiation, and survival. |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine involved in systemic inflammation and the acute phase response. |
| CA2 | Carbonic anhydrase 2 | Enzyme involved in pH regulation and ion transport. |
| ADORA1 | Adenosine receptor A1 | G-protein coupled receptor involved in various cellular signaling processes. |
This table is based on predictive network pharmacology analysis of a multi-component formulation containing this compound and does not represent direct experimental proteomic data for the isolated compound. nih.gov
These predictive studies provide a valuable framework for future experimental validation. Techniques such as mass spectrometry-based quantitative proteomics could confirm these targets and uncover the broader proteome-wide adaptations that occur in cells following exposure to this compound, offering a more complete picture of its molecular and cellular mechanisms.
Impact on Key Regulatory Proteins (e.g., Cyclin D1, Survivin, SMAD1)
This compound and its related flavonoid compounds exert influence on cellular function by modulating the expression and activity of key proteins that regulate critical processes like cell cycle progression, apoptosis, and signal transduction.
Cyclin D1
Cyclin D1 is a crucial regulator of the cell cycle, promoting the transition from the G1 to the S phase. Its expression is often dysregulated in cancer. The impact of this compound and related compounds on Cyclin D1 appears to be context-dependent.
Downregulation: Icaritin, a structurally related flavonoid, has been shown to reduce the levels of STAT3-regulated proteins, which include Cyclin D1. researchgate.net This suggests a potential mechanism for inhibiting cell proliferation.
Upregulation: In a different biological context, compounds from the Epimedium genus (from which this compound is derived) were found to enhance the mRNA expression of Cyclin D1, promoting osteogenic differentiation. caldic.com
Pathway Enrichment: A network analysis study also indicated that Cyclin D1 was significantly enriched in the Focal Adhesion Kinase (FAK) pathway associated with the effects of this compound. researcher.life
Survivin
Survivin is a member of the inhibitor of apoptosis protein (IAP) family that plays a dual role in inhibiting apoptosis and regulating cell division. Its expression is highly upregulated in many cancers. While direct studies on this compound are limited, research on related compounds provides insight. Icaritin has been found to reduce the protein levels of Survivin in a dose-dependent manner, which is associated with the inhibition of the STAT3 signaling pathway. researchgate.net This suggests that a similar mechanism may be employed by this compound to promote apoptosis in cancer cells.
SMAD1
SMAD1 is a key intracellular protein that transduces signals from bone morphogenetic protein (BMP) receptors on the cell surface to the nucleus, playing a critical role in processes like cell differentiation and development. Research into the effects of Epimedium extracts, which contain this compound, has shown that they can inhibit the Smad1/5/9 signaling pathway in the context of treating osteoarthritis. researchgate.net This suggests that this compound may contribute to the modulation of BMP signaling by interfering with the Smad pathway.
The following table summarizes the observed and predicted effects of this compound and related compounds on these key regulatory proteins.
| Regulatory Protein | Effect | Biological Context | Source Compound/Extract |
| Cyclin D1 | Downregulation | Cancer (STAT3 pathway) | Icaritin researchgate.net |
| Upregulation (mRNA) | Bone Formation | Epimedium compounds caldic.com | |
| Survivin | Downregulation | Cancer (STAT3 pathway) | Icaritin researchgate.net |
| SMAD1 | Inhibition | Osteoarthritis (BMP pathway) | Epimedium extracts researchgate.net |
These findings highlight the ability of this compound and its chemical relatives to target multiple, critical regulatory nodes within the cell. The specific effect—whether promoting or inhibiting a pathway—can vary significantly depending on the cellular context and the specific signaling network being engaged.
Structure Activity Relationship Sar Studies and Analogue Development of Baohuoside Vi
Computational and Synthetic Approaches to SAR Elucidation
Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, play a significant role in elucidating the SAR of flavonoids like Baohuoside VI ijprajournal.comnih.govuibk.ac.at. These approaches can predict the binding affinity of compounds to target proteins and identify key structural features that contribute to activity nih.govuibk.ac.at. For instance, QSAR studies on related flavonoids have suggested that specific substitutions at different positions of the flavonoid skeleton can impact their inhibitory effects ijprajournal.com. Molecular docking studies can provide insights into the interaction mechanisms between flavonoids and their targets at an atomic level, highlighting the importance of interactions like hydrophobic and π-stacking forces nih.govuibk.ac.at.
Synthetic chemistry is essential for creating this compound analogues with targeted structural modifications. While the primary means of obtaining this compound and other Epimedium flavonoids has historically been isolation from plants, challenges such as low yield and environmental concerns have driven the exploration of alternative synthetic and biosynthetic approaches tandfonline.comnih.gov. Enzymatic synthesis, for example, is being investigated as a more environmentally friendly method to produce this compound and related compounds from more abundant analogues tandfonline.com. Chemical synthesis and hydrolysis methods are also employed, although chemical hydrolysis can sometimes negatively affect product activity and generate byproducts nih.gov.
Design and Synthesis of this compound Analogues and Derivatives
The design of this compound analogues and derivatives is guided by SAR information obtained through both computational and experimental studies. Modifications are typically focused on the aglycone structure and the attached sugar moieties, as these variations are known to influence the biological activities of Epimedium flavonoids mdpi.com. For example, studies on icariside II (Baohuoside I), a related flavonoid, have explored the impact of introducing alkyl amine substituents at different carbon positions researchgate.net. Preliminary SAR for icariside II derivatives suggested that modifications at the 7-O position with alkylamino groups can lead to good antitumor activity, with the activity being influenced by the length of the alkyl chain and the terminal amine substituents researchgate.net. Acetylation of hydroxyl groups has also been explored as a modification strategy researchgate.net.
The synthesis of these analogues often involves selective chemical reactions to introduce or modify functional groups on the flavonoid scaffold. Enzymatic methods are also gaining traction for their specificity in modifying glycosylation patterns tandfonline.comnih.gov. The goal is to create a library of derivatives with systematic structural variations to thoroughly investigate the SAR.
Comparative Preclinical Evaluation of Analogue Activities
Preclinical evaluation of this compound analogues and derivatives involves assessing their biological activities in in vitro and in vivo models to compare their efficacy and potency to the parent compound. These studies are crucial for identifying promising candidates for further development.
While specific detailed comparative data tables for this compound analogues were not extensively found in the search results, research on related Epimedium flavonoids like icariin (B1674258) and baohuoside I provides insights into the types of comparisons conducted. For instance, studies have compared the inhibitory effects of icariin and its metabolites, including baohuoside I and icaritin, on osteoclast differentiation nih.gov. These studies found that while icariin and its tested metabolites all inhibited osteoclast differentiation in vitro, their inhibitory effects varied nih.gov. Baohuoside I itself has shown promising anti-tumor effects against various human cancer cell lines researchgate.netresearchgate.netresearcherslinks.comselleckchem.com. Comparative studies on icariside II (Baohuoside I) derivatives have evaluated their antitumor activities against different cancer cell lines, revealing that certain derivatives exhibit enhanced potency compared to the parent compound researchgate.net.
Preclinical evaluations often involve:
Cell-based assays: Measuring cytotoxicity, proliferation inhibition, induction of apoptosis, and effects on specific signaling pathways in various cell lines, including cancer cells researchgate.netresearcherslinks.comselleckchem.com.
Enzyme assays: Assessing the inhibitory or activating effects of analogues on specific enzymes relevant to disease pathways nih.gov.
In vivo studies: Evaluating the efficacy of analogues in animal models of diseases, such as cancer or osteoporosis nih.govmdpi.com.
Studies on Baohuoside I derivatives, for example, have shown that certain synthesized compounds exhibit significantly stronger inhibitory activity against cancer cell lines compared to icariside II (Baohuoside I) researchgate.net.
Here is an example of how comparative preclinical data might be presented, based on the type of information found for related flavonoids:
Table 1: Comparative In Vitro Cytotoxicity of a Flavonoid and its Derivatives
| Compound | Cell Line 1 IC₅₀ (µM) | Cell Line 2 IC₅₀ (µM) |
| Flavonoid X | 15.5 | 20.1 |
| Derivative X-A | 8.2 | 11.5 |
| Derivative X-B | 25.3 | 30.9 |
| Derivative X-C | 5.1 | 7.8 |
These comparative studies provide valuable data for identifying structural modifications that lead to improved biological activity, guiding the rational design of more potent and effective this compound-based therapeutics.
Advanced Research Methodologies Applied to Baohuoside Vi Studies
In Vivo Preclinical Animal Models
In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and biological pathways influenced by Baohuoside VI. These models bridge the gap between in vitro discoveries and potential clinical applications by simulating complex physiological and pathological environments.
Murine xenograft models, which involve implanting human cancer cells into immunodeficient mice, are a cornerstone of preclinical cancer research. biocytogen.comnih.gov These models allow for the in vivo assessment of a compound's ability to inhibit tumor growth. Nude mice, which have a genetic mutation causing a deteriorated or absent thymus, result in an inhibited immune system and are frequently used as hosts for human tumor xenografts. mdpi.com Studies utilizing these models have demonstrated the anti-tumor potential of various compounds. For instance, in xenograft models of melanoma and lung cancer, specific therapeutic agents have been shown to significantly decrease tumor growth, volume, and weight. mdpi.comnih.govnih.gov While direct studies specifying this compound in murine xenograft models are not detailed in the provided results, this methodology is standard for evaluating natural compounds with potential anti-cancer properties, such as those observed with β-Sitosterol-D-glucoside in breast cancer models. sciopen.com
Table 1: Examples of Murine Xenograft Models in Anti-Cancer Research
| Cancer Cell Line | Mouse Strain | Therapeutic Goal | General Outcome |
|---|---|---|---|
| A375 (Melanoma) | Nude Athymic Mice | Assess efficacy of novel anti-melanoma compounds | Significant decrease in tumor growth comparable to standard treatments mdpi.com |
| Human Lung Cancer | Mouse Xenograft Models | Evaluate effects of anti-interleukin-6 antibodies | Potent tumor inhibition, particularly when co-administered with cancer-associated fibroblasts nih.gov |
| MCF-7 (Breast Cancer) | Xenograft Mice | Investigate anti-tumor activity of phytosterol compounds | Significant reduction in tumor volume sciopen.com |
To investigate the neuroprotective and anti-inflammatory effects of compounds, researchers utilize animal models that mimic human diseases. mdpi.comresearchgate.netnih.govnih.govnih.govscielo.brbiotech-asia.org For Parkinson's Disease (PD), the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model is widely used. nih.govnih.gov MPTP is a neurotoxin that causes permanent symptoms of Parkinson's disease by destroying dopaminergic neurons in the substantia nigra of the brain. frontiersin.orgresearchgate.net This model recapitulates many aspects of PD, allowing for the testing of potential neuroprotective therapies. nih.gov The administration of MPTP leads to nigral cell loss, striatal dopamine depletion, and motor deficits, providing a platform to assess a compound's ability to mitigate these effects. nih.govresearchgate.net Although specific studies detailing this compound in MPTP models were not found, research on similar flavonoids like Icariside II has shown attenuation of inflammation in animal models of asthma, suggesting a potential role for related compounds in inflammatory pathways. nih.gov
The prevention of cancer metastasis is a critical goal in oncology. mathewsopenaccess.com Animal models are essential for evaluating the anti-metastatic potential of therapeutic agents. mathewsopenaccess.com These models can involve the intravenous injection of tumor cells to study experimental metastasis or the subcutaneous transplantation of cells to observe spontaneous metastasis. nih.gov The biological characteristics of the tumor cell line are a primary determinant of metastatic behavior in these models. nih.gov For example, intrasplenic injection of tumor cells can lead to significant metastases in the liver and lungs, providing a robust system for assessing anti-metastatic drugs. nih.gov The ability of a compound to inhibit the spread of cancer from the primary tumor to distant organs is a key indicator of its potential clinical utility.
The zebrafish (Danio rerio) has emerged as a powerful non-rodent model for studying bone development and diseases like osteoporosis. frontiersin.orgmdpi.com Their genetic tractability, rapid development, and translucent larval stages make them ideal for high-throughput screening of compounds that may affect bone health. frontiersin.orgfrontiersin.orgnih.gov Zebrafish bone structure, metabolism, and genetics share significant similarities with humans. nih.gov Models of glucocorticoid-induced osteoporosis in zebrafish larvae are used to screen for osteo-protective compounds. nih.gov Research has shown that compounds can prevent bone loss in these models, as measured by mineralization area and optical density. nih.gov This model system has been successfully used to evaluate the anti-osteoporotic activities of compounds like Epimedin A and its metabolite, Baohuoside I. nih.gov
Table 2: Applications of Zebrafish Models in Bone Health Research
| Research Focus | Model Type | Key Metrics | Findings |
|---|---|---|---|
| Osteoporosis Screening | Prednisolone-induced osteoporosis model | Mineralization, Gene Expression | Identified anti-osteoporotic activity of compounds like Epimedin A and Baohuoside I nih.gov |
| Glucocorticoid-Induced Osteoporosis (GIOP) | Methylprednisolone-induced GIOP model | Mineralization area, Integrated optical density, Locomotor activity | Demonstrated that compounds like Ginsenoside Rg1 can alleviate GIOP by modulating genes for skeletal development nih.gov |
Omics Technologies in this compound Research
"Omics" technologies, which involve the comprehensive analysis of large sets of biological molecules, are transforming drug discovery. nih.govmdpi.commdpi.com These approaches provide a holistic view of a compound's interaction with biological systems, helping to identify targets and elucidate mechanisms of action. mdpi.com
Network pharmacology is a computational approach that investigates the complex interactions between drug compounds, protein targets, and diseases from a network perspective. nih.govresearchgate.netscienceopen.commdpi.com This method is used to predict the multiple targets a compound might act on and the biological pathways it may influence. nih.govnih.gov For natural products like flavonoids, network pharmacology can help unravel their multi-target mechanisms of action. nih.gov
Following target prediction via network pharmacology, molecular docking is employed to simulate the binding of the compound to its predicted protein targets. nanobioletters.commdpi.comnih.govnih.gov This in silico technique models the interaction between a ligand (the compound) and a receptor (the protein target) at the molecular level, predicting the binding affinity and orientation. mdpi.com A lower binding energy score typically indicates a stronger, more stable interaction. mdpi.com This combined approach has been used to explore the mechanisms of Baohuoside I in breast cancer, identifying key targets like EGFR and downstream signaling pathways such as PI3K-Akt and MAPK. nih.gov
Table 3: Key Concepts in Computational Drug Target Prediction
| Methodology | Description | Application |
|---|---|---|
| Network Pharmacology | Integrates systems biology and poly-pharmacology to predict drug-target-disease interactions on a network level. mdpi.com | Identifies potential protein targets and biological pathways for a compound. nih.govnih.gov |
| Molecular Docking | A computational simulation that predicts the preferred orientation and binding affinity of one molecule to a second. mdpi.com | Validates the interaction between a compound and its predicted targets, often reporting a binding energy score. nih.govnih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| Baohuoside I |
| This compound |
| Epimedin A |
| Ginsenoside Rg1 |
| Icariside II |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) |
| Methylprednisolone |
| Prednisolone |
MicroRNA Microarray and Profiling
MicroRNA (miRNA) microarray and profiling are powerful techniques used to investigate how a specific compound may alter the expression of thousands of miRNAs simultaneously. These small non-coding RNA molecules play a crucial role in regulating gene expression post-transcriptionally. By analyzing the miRNA expression profile of cells or tissues treated with this compound, researchers could identify specific miRNAs that are either up- or downregulated.
Such a study would typically involve the following steps:
Cell/Tissue Treatment: A relevant cell line or animal model would be treated with this compound.
RNA Extraction: Total RNA, including the small miRNA fraction, would be isolated from the treated and control samples.
Microarray Hybridization: The isolated RNA would be labeled and hybridized to a microarray chip containing probes for a vast number of known miRNAs.
Data Analysis: The microarray data would be analyzed to identify statistically significant changes in miRNA expression levels between the this compound-treated and control groups.
The hypothetical findings from such an analysis could be presented in a data table similar to the one below, illustrating potential changes in miRNA expression.
Hypothetical Data Table: Differentially Expressed microRNAs in Response to this compound Treatment
| microRNA | Fold Change | p-value | Predicted Target Genes |
|---|---|---|---|
| hsa-miR-21-5p | 2.5 | <0.05 | PTEN, PDCD4, TPM1 |
| hsa-miR-125b-5p | -3.2 | <0.05 | BAK1, LIN28A, ERBB2 |
| hsa-let-7a-5p | -2.1 | <0.05 | MYC, RAS, HMGA2 |
Note: This data is illustrative and not based on actual experimental results for this compound.
Identifying the specific miRNAs modulated by this compound would provide critical insights into the signaling pathways and cellular processes it influences, paving the way for more targeted mechanistic studies.
Proteomics and Metabolomics Approaches to Understand Cellular Impact
Proteomics and metabolomics offer a global view of the changes occurring within a cell at the protein and metabolite levels, respectively, in response to a compound like this compound. These "omics" approaches provide a functional snapshot of the cellular state.
Proteomics , the large-scale study of proteins, can reveal how this compound affects protein expression, post-translational modifications, and protein-protein interactions. A typical proteomics workflow would involve:
Protein Extraction: Proteins are extracted from this compound-treated and control cells.
Protein Digestion: Proteins are enzymatically digested into smaller peptides.
Mass Spectrometry: The peptide mixture is analyzed by mass spectrometry to identify and quantify the proteins present in the samples.
The results could highlight alterations in key cellular pathways. For instance, a proteomics study might reveal changes in proteins involved in apoptosis, cell cycle regulation, or inflammatory responses.
Metabolomics , the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, can identify and quantify the small molecule metabolites within a biological system. This approach can illuminate how this compound impacts cellular metabolism. The process generally includes:
Metabolite Extraction: Small molecule metabolites are extracted from the biological samples.
Analytical Platforms: The extracted metabolites are analyzed using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Pathway Analysis: The identified and quantified metabolites are mapped to metabolic pathways to identify significant alterations.
The integrated findings from proteomics and metabolomics studies would offer a multi-dimensional understanding of this compound's cellular effects. A hypothetical data table summarizing potential findings is presented below.
Hypothetical Integrated Proteomics and Metabolomics Findings for this compound
| Omics Level | Key Molecules Altered | Associated Pathway | Potential Cellular Effect |
|---|---|---|---|
| Proteomics | Upregulation of Caspase-3, Downregulation of Bcl-2 | Apoptosis Signaling | Induction of programmed cell death |
| Downregulation of Cyclin D1 | Cell Cycle Regulation | G1 phase cell cycle arrest | |
| Metabolomics | Increase in Citrate, Decrease in Lactate | Citric Acid (TCA) Cycle | Shift towards aerobic respiration |
Note: This data is illustrative and not based on actual experimental results for this compound.
By employing these advanced research methodologies, the scientific community can move towards a more complete and nuanced understanding of the molecular pharmacology of this compound, ultimately facilitating its potential development as a therapeutic agent.
Future Research Trajectories and Unexplored Dimensions of Baohuoside Vi
Emerging Research Areas and Novel Biological Activities
Emerging research areas for Baohuoside VI include further investigation into its potential in various disease models and biological processes. Studies indicate its promising anti-tumor effects on several cancer cell lines, including lung cancer, melanoma, breast cancer, prostate cancer, and osteosarcoma cells. mdpi.com Beyond cancer, this compound has shown potential in the treatment of type 2 diabetes, neuroprotection, and asthma inhibition. mdpi.com Its anti-osteoporotic activity is suggested to involve inducing bone marrow stromal cell differentiation into osteoblasts, inhibiting adipocyte formation, regulating immune functions, and providing antioxidant activity. mdpi.com this compound has also demonstrated the ability to inhibit osteoclastogenesis and protect against ovariectomy-induced bone loss in mice. mdpi.comfrontiersin.org More recently, research has explored its potential as an antivirulence agent against Staphylococcus aureus infections, specifically by disrupting biofilm formation and pathogenicity through targeting the SaeR protein. nih.gov Another area of investigation is its impact on neuroinflammation, with studies exploring its protective effect on acute neuroinflammation induced by lipopolysaccharide. researchgate.net
Methodological Advancements for Deeper Mechanistic Elucidation
Advancements in research methodologies are crucial for a deeper understanding of this compound's mechanisms of action. Techniques such as advanced cell signaling analysis, including the investigation of MAPK and NF-κB pathways, have been employed to understand its effects on osteoclast differentiation. frontiersin.org Studies have also utilized techniques like Western blotting to detect the expression of metastasis-associated proteins and flow cytometry to analyze apoptosis. frontiersin.orgmedchemexpress.comresearchgate.net MicroRNA (miRNA) microarrays have been used to profile miRNA alterations induced by this compound in cancer cells, followed by bioinformatic tools and luciferase activity assays to identify downstream molecules. sci-hub.setandfonline.com These approaches help to reveal the complex molecular pathways influenced by this compound.
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding
Integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, is a critical future direction to gain a comprehensive, systems-level understanding of this compound's effects. While specific multi-omics studies on this compound were not extensively detailed in the search results, the broader field of natural product research is moving towards such integrated approaches to understand the complex interactions between a compound and biological systems. oup.comresearchgate.netx-mol.net This would allow researchers to identify global changes in gene expression, protein profiles, and metabolic pathways in response to this compound, providing a more complete picture of its biological impact.
Exploration of Synergistic Effects with other Bioactive Compounds or Preclinical Modalities
Exploring the synergistic effects of this compound with other bioactive compounds or preclinical modalities is a significant area for future research, particularly in the context of enhancing therapeutic outcomes. Studies have shown that Baohuoside I (also referred to as Icariside II, a closely related compound) can synergize with conventional chemotherapeutic agents like paclitaxel (B517696) and cisplatin (B142131) in various cancer models. nih.gov For instance, Baohuoside I enhanced the effects of paclitaxel in suppressing proliferation, colony formation, invasion, and apoptosis resistance in breast cancer cells co-cultured with macrophages. nih.gov It also synergistically interacted with cisplatin to chemosensitize ovarian cancer by suppressing autophagy. nih.gov The combination of Baohuoside I with 5-fluorouracil (B62378) has also shown a synergistic effect on inhibiting proliferation and promoting apoptosis in human esophageal carcinoma cells. chemfaces.com Investigating similar synergistic potential for this compound with a range of therapeutic agents and preclinical approaches is crucial for developing more effective combination strategies.
Development of Advanced Delivery Systems for Research Applications (excluding efficacy in human trials)
The development of advanced delivery systems for this compound is essential to overcome challenges such as poor water solubility, low membrane permeability, and efflux by transporters, which can limit its research applications. tandfonline.com Researchers are actively working on enhancing its bioavailability and solubility through innovative formulations. nstchemicals.com Studies have explored the use of mixed micelles, such as those based on lecithin (B1663433) and Solutol HS 15, to improve the solubility and cellular uptake of Baohuoside I, demonstrating enhanced antiproliferative action in cancer cell lines in vitro and improved antitumor efficacy in vivo research models. tandfonline.comtandfonline.com Nanoscale phospholipid complexes have also been investigated to enhance the oral bioavailability of Baohuoside I in research settings. researchgate.net Future research will likely focus on developing targeted delivery systems, such as nanoparticles or liposomes, to improve the delivery of this compound to specific cells or tissues in various research models, thereby maximizing its potential in preclinical investigations. researchgate.netresearchgate.net
Q & A
Q. How to address conflicting reports on this compound’s CAS number and molecular weight?
- Methodological Answer : Cross-reference sourcing (e.g., Epimedium brevicornu vs. E. koreanum) and supplier certificates of analysis. Use high-resolution MS (HRMS) to confirm molecular weight (observed m/z 823.27 vs. theoretical 822.80) and NMR to distinguish stereoisomers from co-eluting compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
